

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylcyclopentanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Hydroxy-2,2-dimethylcyclopentanone
Cat. No.:	B8620601

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-hydroxy-2,2-dimethylcyclopentanone**, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, structure, and synthesis.

Chemical Identity and Structure

The nomenclature and structural details of **3-hydroxy-2,2-dimethylcyclopentanone** are fundamental to understanding its chemical behavior.

IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1][2]

Synonyms: **3-Hydroxy-2,2-dimethylcyclopentanone**[2]

Chemical Structure:

The molecular structure consists of a five-membered cyclopentanone ring with two methyl groups attached to the second carbon atom (C-2) and a hydroxyl group at the third carbon atom (C-3).

Image Caption: 2D chemical structure of 3-hydroxy-2,2-dimethylcyclopentan-1-one.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of **3-hydroxy-2,2-dimethylcyclopentanone** is presented in the table below. This data is crucial for its application in chemical synthesis and analysis.

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O ₂	[1] [2]
Molecular Weight	128.17 g/mol	[1] [2]
Boiling Point (Predicted)	208.8 ± 33.0 °C	[3]
Density (Predicted)	1.062 ± 0.06 g/cm ³	[3]
pKa (Predicted)	14.20 ± 0.20	[3]
Canonical SMILES	CC1(C(CC1=O)O)C	[1]
InChI Key	XVHMBUPUDJIIOX-UHFFFAOYSA-N	[1]
Appearance	Typically a colorless liquid	[1]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[1]

Experimental Protocols: Synthesis Methodologies

The synthesis of **3-hydroxy-2,2-dimethylcyclopentanone** can be achieved through various chemical transformations. The primary methods reported in the literature are outlined below.

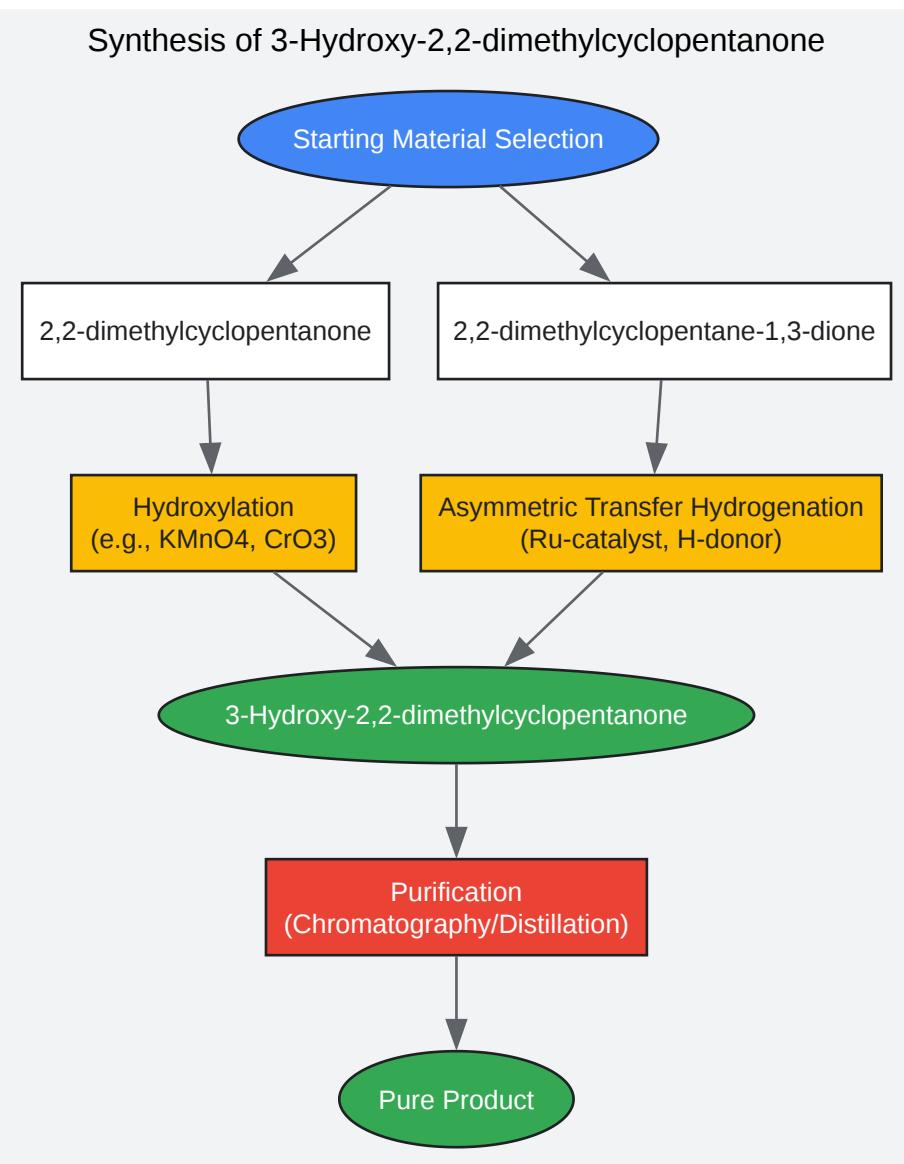
Hydroxylation of 2,2-dimethylcyclopentanone

This method involves the direct introduction of a hydroxyl group onto the cyclopentanone ring.

- Principle: The precursor, 2,2-dimethylcyclopentanone, is treated with an oxidizing agent under controlled conditions to introduce a hydroxyl group at the C-3 position.
- Reagents: Common oxidizing agents for this transformation include potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).[\[1\]](#)
- General Procedure:
 - Dissolve 2,2-dimethylcyclopentanone in a suitable organic solvent.
 - Cool the reaction mixture in an ice bath.
 - Slowly add the oxidizing agent while maintaining the temperature.
 - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Upon completion, quench the reaction and work up the mixture to isolate the crude product.
 - Purify the product using column chromatography or distillation.

Asymmetric Transfer Hydrogenation

This enantioselective method is employed to produce chiral **3-hydroxy-2,2-dimethylcyclopentanone** from a prochiral precursor.


- Principle: The enantioselective reduction of the prochiral diketone, 2,2-dimethylcyclopentane-1,3-dione, yields the chiral hydroxy ketone.[\[4\]](#)

- Catalysts: Ruthenium-based catalysts, particularly those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, have shown high efficacy.[4]
- Hydrogen Donor: Isopropanol or formic acid can be used as the source of hydrogen.[4]
- General Procedure:
 - In an inert atmosphere, dissolve the 2,2-dimethylcyclopentane-1,3-dione and the ruthenium catalyst in a suitable solvent.
 - Add the hydrogen donor (e.g., isopropanol).
 - Heat the reaction mixture to the desired temperature and stir for the required duration.
 - Monitor the conversion and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
 - After the reaction is complete, remove the solvent under reduced pressure.
 - Purify the resulting **3-hydroxy-2,2-dimethylcyclopentanone** by column chromatography.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of **3-hydroxy-2,2-dimethylcyclopentanone**.

General Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **3-Hydroxy-2,2-dimethylcyclopentanone**.

This guide provides a foundational understanding of **3-hydroxy-2,2-dimethylcyclopentanone** for its application in research and development. For specific experimental details and safety precautions, it is essential to consult peer-reviewed literature and material safety data sheets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Hydroxy-2,2-dimethylcyclopentanone (EVT-8753089) [evitachem.com]
- 2. 3-Hydroxy-2,2-dimethylcyclopentanone | C7H12O2 | CID 22505716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-2,2-dimethylCyclopentanone CAS#: 59159-05-6 [chemicalbook.com]
- 4. semanticscholar.org [semanticscholar.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylcyclopentanone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8620601#3-hydroxy-2-2-dimethylcyclopentanone-iupac-name-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com